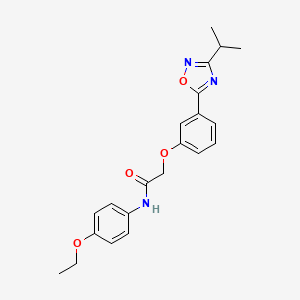
N,N-diethyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA is a member of the oxadiazole family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N,N-diethyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood, but it is believed to be related to its ability to interact with biological molecules, such as proteins and nucleic acids. N,N-diethyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to bind to DNA, which may contribute to its anticancer properties. It has also been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
N,N-diethyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell types, including immune cells and cancer cells. N,N-diethyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been shown to induce cell death in cancer cells, suggesting its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N-diethyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments is its versatility. It can be used in a variety of assays, including those for measuring antioxidant activity, metal ion detection, and enzyme inhibition. However, one limitation of using N,N-diethyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is its potential toxicity. While it has been shown to have anticancer properties, it may also have adverse effects on healthy cells.
Zukünftige Richtungen
There are several future directions for research on N,N-diethyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One area of interest is its potential use as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and delivery method for N,N-diethyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in cancer treatment. Additionally, more research is needed to fully understand the mechanism of action of N,N-diethyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide and its interactions with biological molecules. Finally, the development of new derivatives of N,N-diethyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide may lead to compounds with improved biological activities and reduced toxicity.
Synthesemethoden
The synthesis of N,N-diethyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol with N,N-diethylglycine in the presence of a catalyst. The reaction proceeds via an esterification process, resulting in the formation of N,N-diethyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. The purity of N,N-diethyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can be improved through various purification techniques, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. N,N-diethyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Eigenschaften
IUPAC Name |
N,N-diethyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-3-23(4-2)18(24)14-25-17-13-9-8-12-16(17)20-21-19(22-26-20)15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZUPWVMYRUEFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7686697.png)

![(E)-2,6-dimethyl-N'-(thiophen-2-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7686717.png)







![N-(2-ethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7686787.png)
